2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine
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Overview
Description
2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine is a complex heterocyclic compound featuring a triazole ring, an oxadiazole ring, and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, materials science, and organic synthesis. The presence of multiple heteroatoms and aromatic rings contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a “click chemistry” approach, which involves the cycloaddition of an azide and an alkyne.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed by the cyclization of a hydrazide with a carboxylic acid derivative.
Coupling with Pyridine: The final step involves coupling the oxadiazole-triazole intermediate with a pyridine derivative, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the click chemistry step and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated heterocycle.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Saturated heterocycles.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for the construction of more complex molecules. Its multiple reactive sites allow for diverse functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structure suggests potential biological activity, particularly as an antimicrobial or anticancer agent. The triazole and oxadiazole rings are known for their bioactivity, and the compound could be explored for its ability to inhibit specific enzymes or receptors .
Industry
In materials science, the compound could be used in the development of novel polymers or as a ligand in coordination chemistry. Its stability and electronic properties make it suitable for applications in electronic devices or as a catalyst in various industrial processes .
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound may interact with enzymes or receptors through hydrogen bonding, π-π stacking, or coordination with metal ions. The triazole ring, in particular, is known for its ability to form stable complexes with metal ions, which could be crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-1,2,3-triazole: Similar triazole ring but lacks the oxadiazole and pyridine rings.
2-(1,3,4-Oxadiazol-2-yl)pyridine: Contains the oxadiazole and pyridine rings but lacks the triazole ring.
2-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine: Similar oxadiazole and pyridine rings but lacks the triazole ring.
Uniqueness
2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to the combination of three distinct heterocyclic rings, each contributing to its chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
2-(5-methyl-1-phenyltriazol-4-yl)-5-pyridin-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O/c1-11-14(18-21-22(11)12-7-3-2-4-8-12)16-20-19-15(23-16)13-9-5-6-10-17-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVAZOGMATUNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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